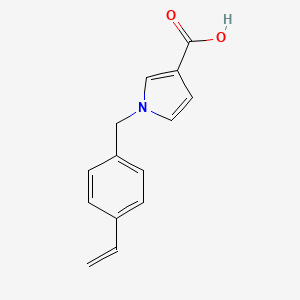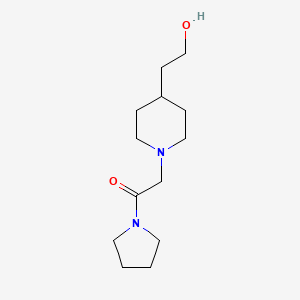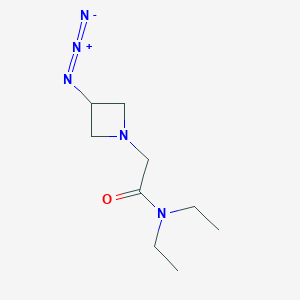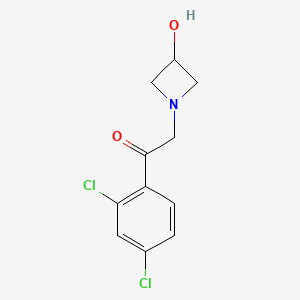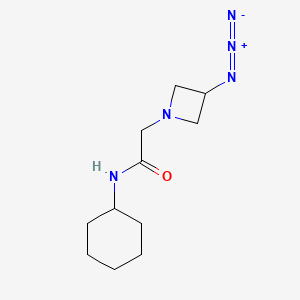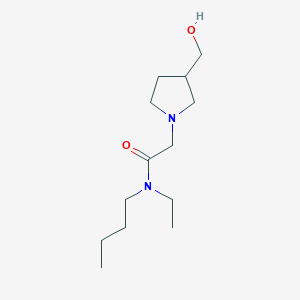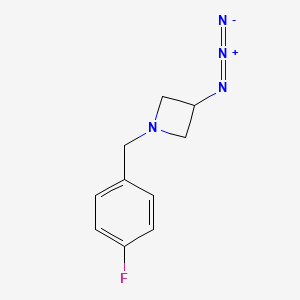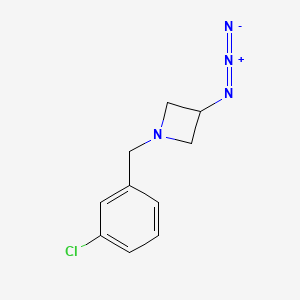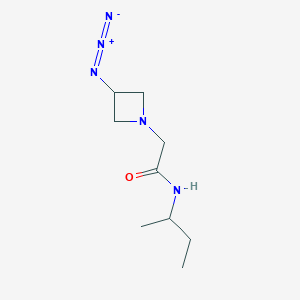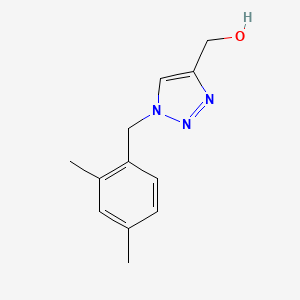
(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a benzyl group attached to it, which is an aromatic compound derived from benzene . The molecule also contains a methanol group, indicating the presence of an alcohol functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the benzyl and methanol groups. The benzene ring could undergo electrophilic aromatic substitution, a reaction that maintains aromaticity . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, being aromatic, has a planar structure with conjugated pi bonds . The triazole ring also has a planar structure, with the two nitrogen atoms and three carbon atoms arranged in a five-membered ring . The methanol group would be attached to one of these atoms, likely via a single bond .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The benzene ring could undergo electrophilic aromatic substitution reactions . The alcohol group could participate in reactions typical of alcohols, such as dehydration or oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the alcohol group could make it polar and capable of forming hydrogen bonds . The aromatic benzene ring could contribute to its stability and possibly its reactivity .
Aplicaciones Científicas De Investigación
Applications in Catalysis
(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol and its derivatives have been extensively studied for their role in catalysis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. A tris(triazolyl)methanol-Cu(I) complex, derived from a similar compound, demonstrated exceptional catalytic activity in these reactions, offering low catalyst loadings, compatibility with various functional groups, and operational simplicity at room temperature (Ozcubukcu et al., 2009). Another study highlighted a triazole derivative that enhanced the rate of copper-catalyzed azide–alkyne cycloaddition, marking its potential for 'click' chemistry applications due to its stability and excellent yield under mild conditions (Tale et al., 2015). Furthermore, tris(triazolyl)methanol ligands were effectively used in CuAAC reactions, showcasing stability and reusability, especially when immobilized onto substrates like Merrifield resins, indicating their potential in industrial-scale applications (Ozkal et al., 2012).
Interactions and Molecular Structures
Studies also focus on the molecular structures and interactions involving triazole compounds. One research discussed the π-hole tetrel bonding interactions in certain triazole derivatives, offering insights into the electronic effects of substituents on these interactions and their influence on molecular stability and reactivity (Ahmed et al., 2020). Another study presented the crystal structures of triazolyl compounds with variations in molecular geometry affecting their biological activities, such as α-glycosidase inhibition (Gonzaga et al., 2016).
Antimicrobial and Antiviral Properties
Furthermore, research has explored the antimicrobial, antifungal, and anticonvulsant properties of novel triazole compounds. One study synthesized new triazole derivatives exhibiting moderate antibacterial and antifungal activities, with some showing significant anticonvulsant effects (Rajasekaran et al., 2006). Another series of triazole derivatives demonstrated high antimicrobial activity, highlighting the potential of these compounds in developing new therapeutic agents (Sunitha et al., 2017).
Direcciones Futuras
The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its interactions with other molecules. Further investigation and exploration of its potential in various fields would contribute to its potential application in the future .
Propiedades
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-11(10(2)5-9)6-15-7-12(8-16)13-14-15/h3-5,7,16H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPIIPDHZUXTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


